β-Amyloid (1-8) Peptide
Description
β-Amyloid (1-8) (Aβ1-8) is an N-terminal fragment of the amyloid precursor protein (APP), generated via enzymatic cleavage. This octapeptide (Asp-Ala-Glu-Phe-Arg-His-Asp-Ser) lacks the hydrophobic core (residues 17–21: LVFFA) and C-terminal regions critical for amyloid fibril formation.
Properties
Molecular Weight |
975.96 |
|---|---|
Synonyms |
Aβ (1-8) |
Origin of Product |
United States |
Chemical Reactions Analysis
SPPS Protocol
-
Resin functionalization : PEG-PS resin functionalized with HMPA linker (0.1 mmol scale) for Fmoc/Boc chemistry .
-
Deprotection : Fmoc removal using 2% DBU (v/v) in DMF for 5 min, transitioning to 20% piperidine in DMF (v/v) to prevent aspartamide formation at Asp7 .
-
Coupling : Activated amino acids (e.g., HBTU/DIPEA or BOP/DIPEA) in DMF/DMSO (3:1 ratio) for enhanced solubility and reduced aggregation .
-
Cleavage : TFA/water/EDT/TIPS (94:2.5:2.5:1 v/v/v/v) for 3 h, followed by lyophilization (40% yield) .
Key Challenges
-
Truncation products : Aβ<sub>18–42</sub> and Aβ<sub>26–42</sub> impurities form due to incomplete coupling, mitigated via gel-filtration HPLC in HFIP .
-
Purification : RP-HPLC removes benzylated Aβ<sub>1–42</sub> and other by-products (>90% purity) .
Aggregation Reactions
Aβ<sub>1–8</sub> exhibits aggregation dynamics influenced by structural and environmental factors:
Structural Drivers
| Region | Sequence | Structural Feature |
|---|---|---|
| N-terminal | DAEFRHDS | Predominantly α-helical in solution |
| Hydrophobic core | LVFFAED | Forms β-sheet motifs under aggregation |
Environmental Modulators
| Factor | Effect on Aggregation |
|---|---|
| pH 5.0–7.4 | Accelerates fibril formation |
| High ionic strength | Promotes oligomerization via charge screening |
| DMSO (10% v/v) | Suppresses β-sheet formation |
Biochemical Processing
Aβ<sub>1–8</sub> is generated via amyloidogenic APP processing :
-
β-secretase cleavage : BACE1 cleaves APP at Asp1, producing sAPPβ and C99 .
-
γ-secretase cleavage : Further processing of C99 releases Aβ fragments, including Aβ<sub>1–8</sub> .
Pathway Selectivity
-
Swedish mutation (KM/NL) : Increases BACE1 affinity, elevating Aβ<sub>1–8</sub> production .
-
A673T variant : Reduces BACE1 binding, decreasing Aβ levels .
Immunochemical Interactions
Aβ<sub>1–8</sub> serves as an epitope for antibodies targeting amyloid plaques:
Antibody Binding
| Antibody | Epitope | Affinity (K<sub>D</sub>) | Function |
|---|---|---|---|
| 12A11 (IgG2b) | Aβ<sub>3–7</sub> | 500 pM | Promotes microglial clearance |
| 12B4 (IgG2a) | Aβ<sub>3–7</sub> | 50 pM | Enhances plaque degradation |
Post-Translational Modifications
Comparison with Similar Compounds
Structural Features
| Peptide | Length | Key Regions Present | Aggregation-Prone Domains |
|---|---|---|---|
| Aβ1-8 | 8 | N-terminal (1-8) | None |
| Aβ1-28 | 28 | N-terminal + partial central hydrophobic | Partial (17-21) |
| Aβ1-40/42 | 40/42 | Full-length, including LVFFA (17-21) | Full (17-21, 29-35) |
| Aβ25-35 | 11 | C-terminal hydrophobic core (25-35) | Strong (29-35) |
Key Insights :
Aggregation Propensity
- Aβ1-8: Minimal aggregation due to short length and absence of hydrophobic cores. Primarily exists as monomers or small oligomers .
- Aβ1-42 : Rapidly forms β-sheet-rich oligomers and fibrils via residues 17–21 and 29–33. Aggregation is pH-dependent, with faster kinetics at neutral pH .
- Aβ25-35 : Highly amyloidogenic; spontaneous aggregation into toxic β-sheet assemblies due to the hydrophobic 29–35 motif .
Mechanistic Studies :
Toxicity Profiles
Key Findings :
Therapeutic and Diagnostic Implications
Diagnostic Utility
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying β-Amyloid (1-8) to ensure minimal batch-to-batch variability?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for producing β-Amyloid (1-8). To minimize variability:
- Use high-purity Fmoc-protected amino acids and optimize coupling efficiency via double couplings for hydrophobic residues (e.g., phenylalanine, valine).
- Purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity (>95%) using mass spectrometry (MS) and analytical HPLC .
- For sensitive assays (e.g., receptor binding), request peptide content analysis and trifluoroacetic acid (TFA) removal (<1%) to avoid interference .
Q. How can researchers confirm the structural integrity of synthetic β-Amyloid (1-8) post-synthesis?
- Methodological Answer : Combine circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to assess secondary structure.
- CD spectra should show a random coil conformation in aqueous buffers (pH 7.4), with a negative peak near 200 nm.
- NMR can resolve residue-specific conformational dynamics, ensuring absence of unintended β-sheet formation during storage .
- Aggregation-prone batches can be identified via dynamic light scattering (DLS) or Thioflavin T (ThT) fluorescence assays .
Advanced Research Questions
Q. How should experimental designs be optimized to study β-Amyloid (1-8)'s interaction with receptors like TREM2?
- Methodological Answer : Use co-crystallization and surface plasmon resonance (SPR):
- Co-crystallize β-Amyloid (1-8) with TREM2 extracellular domains (e.g., MBP-TREM2 fusion proteins) at a molar ratio of 18:1. Resolve structures to <2 Å resolution using X-ray crystallography (e.g., PEG 4000/sodium citrate conditions) .
- For binding kinetics, immobilize TREM2 on SPR chips and measure real-time association/dissociation rates at varying peptide concentrations (10–100 μM) .
Q. How can contradictory data on β-Amyloid (1-8)'s neurotoxic effects be resolved in vitro?
- Methodological Answer : Contradictions often arise from aggregation state differences. Standardize protocols:
- Pre-incubate peptides in 1% NH4OH for solubilization, then dilute in PBS to 1 mg/mL. Monitor β-sheet formation via CD or FTIR pre-experiment .
- Use ultracentrifugation (100,000 × g, 1 hr) to separate oligomers (supernatant) from fibrils (pellet). Test toxicity in neuronal cultures using lactate dehydrogenase (LDH) assays .
Q. What computational approaches are effective for modeling β-Amyloid (1-8)'s aggregation dynamics?
- Methodological Answer : Employ molecular dynamics (MD) simulations with explicit solvent models:
- Simulate peptide self-assembly in physiological pH (7.4) and low ionic strength buffers. Use GROMACS or AMBER with CHARMM36 force fields.
- Analyze free energy landscapes to identify aggregation nuclei. Validate predictions with experimental DLS and TEM data .
Q. How do post-translational modifications (PTMs) like citrullination impact β-Amyloid (1-8)'s functional properties?
- Methodological Answer : Use enzymatic or chemical modification followed by functional assays:
- Citrullinate arginine residues via peptidylarginine deiminases (PADs). Confirm via MALDI-TOF MS and antibody-based detection (e.g., anti-citrulline ELISA).
- Compare modified vs. wild-type peptides in microglial phagocytosis assays (e.g., HMC3 cells) to assess immune modulation .
Q. Can β-Amyloid (1-8) cross-seed aggregation of longer amyloidogenic peptides (e.g., Aβ1-42)?
- Methodological Answer : Design cross-seeding experiments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
